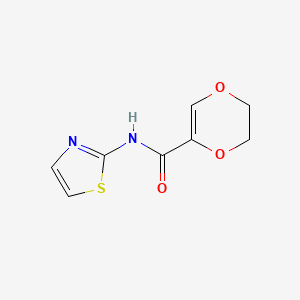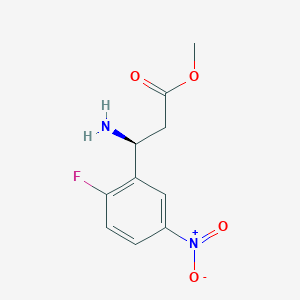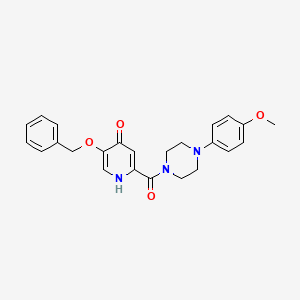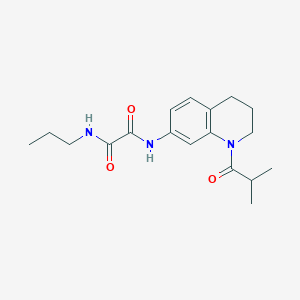
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide, also known as PHT-427, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on cancer cell growth and migration, making it a promising candidate for cancer treatment.
Scientific Research Applications
Chemical Synthesis and Characterization
The formation of tetracyclic isoquinoline derivatives through chemical synthesis processes demonstrates the compound's versatility in creating complex molecular structures. For instance, Roydhouse and Walton (2007) discussed the domino rearrangement sequence to assemble tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivatives, highlighting the intricate chemical processes involved in manipulating tetrahydroquinoline structures Roydhouse & Walton, 2007.
Pharmaceutical Development and Analysis
A significant area of application for tetrahydroquinoline derivatives is in the development of novel pharmaceutical compounds. For example, Dutta, Avery, and Wyandt (2006) developed a stability-indicating reversed-phase HPLC method for NPC 1161C, a novel antimalarial drug from this family. Their work emphasizes the importance of analytical methods in the pharmaceutical development of tetrahydroquinoline derivatives Dutta, Avery, & Wyandt, 2006.
Biological and Pharmacological Effects
Research on tetrahydroquinoline derivatives also extends to their biological effects and potential therapeutic applications. Gitto et al. (2006) explored the anticonvulsant properties of N-substituted 1,2,3,4-tetrahydroisoquinolines, identifying compounds with significant activity against audiogenic seizures in mice. This research underscores the potential of tetrahydroquinoline derivatives in developing new treatments for neurological disorders Gitto et al., 2006.
properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-9-19-16(22)17(23)20-14-8-7-13-6-5-10-21(15(13)11-14)18(24)12(2)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRQALHIASQYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

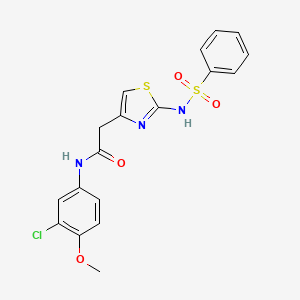
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2671974.png)
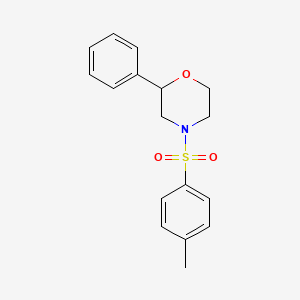
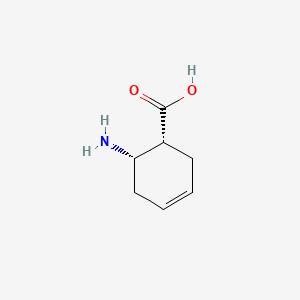
![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)
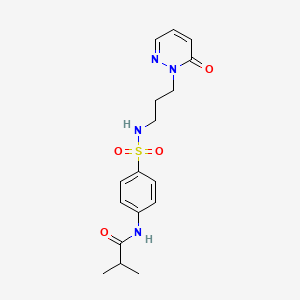
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)
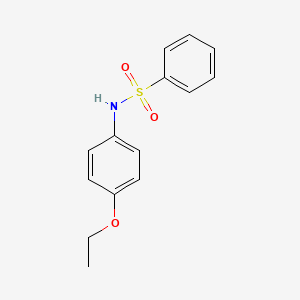
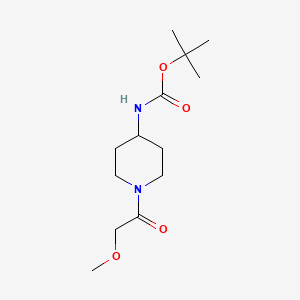
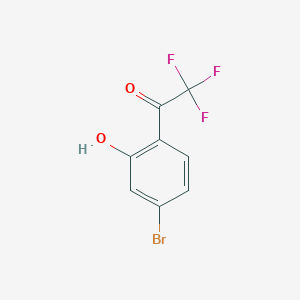
![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)
